(5-Iodo-2-méthoxyphényl)méthanamine

Vue d'ensemble

Description

“(5-Iodo-2-methoxyphenyl)methanamine” is a chemical compound . It is a derivative of the 2C family of compounds, which are known for their potent hallucinogenic properties .

Molecular Structure Analysis

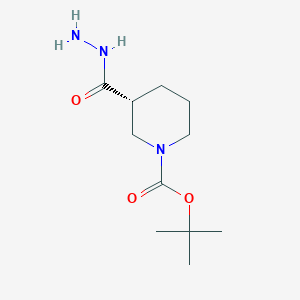

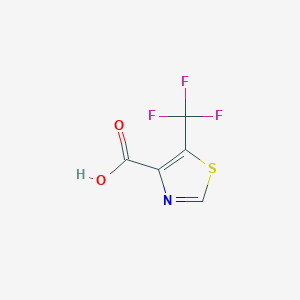

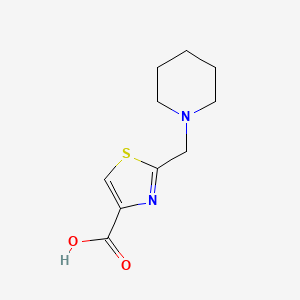

The molecular structure of “(5-Iodo-2-methoxyphenyl)methanamine” consists of a phenyl ring with iodine and methoxy groups at the 5 and 2 positions, respectively, and a methanamine group .Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other 2C family compounds. These reactions could include O-demethylation, hydroxylation, and combinations of these reactions .Applications De Recherche Scientifique

Neuropharmacologie

(5-Iodo-2-méthoxyphényl)méthanamine : a été étudié pour ses effets potentiels sur le système nerveux central. Sa structure est similaire à celle de composés qui agissent sur le récepteur 5-HT2A, qui joue un rôle important dans la modulation de la neurotransmission. Des recherches ont indiqué que des dérivés de ce composé pourraient avoir des propriétés hallucinogènes en raison de leur activité agoniste à ce site récepteur .

Toxicologie

Ce composé a fait l'objet d'études toxicologiques, en particulier dans le contexte des nouvelles substances psychoactives. Il a été utilisé comme matériau de référence pour la détection de métabolites dans des échantillons biologiques, tels que l'urine, en utilisant des techniques avancées comme la GC-MS et la LC-HR-MS/MS . Ces études sont essentielles pour comprendre le métabolisme et les effets toxiques potentiels des nouveaux composés psychoactifs.

Chimie médicinale

En chimie médicinale, This compound sert de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes. Sa partie iodée en fait un composé précieux pour le marquage radioactif, qui est essentiel pour créer des agents d'imagerie utilisés en médecine diagnostique .

Conception de médicaments

La structure du composé permet des modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques. Son groupe amine peut être utilisé pour créer des dérivés ayant des activités pharmacologiques potentielles. Par exemple, la modification de la position du groupe méthoxy ou l'introduction de groupes fonctionnels supplémentaires pourrait donner des composés ayant des activités biologiques variées .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme étalon pour calibrer des instruments ou comme réactif dans des dosages chimiques. Ses propriétés chimiques distinctes, telles que son point de fusion et son point d'ébullition, le rendent approprié pour une utilisation dans le développement et la validation de méthodes .

Biologie chimique

La capacité du composé à interagir avec diverses cibles biologiques en fait un sujet intéressant pour la recherche en biologie chimique. Il peut être utilisé pour étudier l'interaction entre les petites molécules et les protéines, fournissant des informations sur les mécanismes moléculaires de la maladie .

Science des matériaux

En raison de sa structure chimique unique, This compound pourrait être exploré pour ses applications potentielles en science des matériaux. Par exemple, il pourrait être utilisé dans la synthèse de semi-conducteurs organiques ou comme élément constitutif pour créer de nouveaux polymères .

Science de l'environnement

La recherche sur le devenir environnemental de This compound et de ses dérivés est essentielle. Comprendre comment ces composés se dégradent ou persistent dans différents environnements peut éclairer les évaluations de sécurité et guider le développement de pratiques chimiques plus durables .

Mécanisme D'action

Target of Action

It’s structurally similar to 2c drugs, which are known to be potent serotonin 5-ht2a receptor agonists .

Mode of Action

Based on its structural similarity to 2c drugs, it may interact with the serotonin 5-ht2a receptors, leading to various physiological and psychological effects .

Biochemical Pathways

As a potential 5-ht2a receptor agonist, it could influence the serotonin system, which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, with the metabolites excreted in the urine . The bioavailability of the compound could be influenced by factors such as route of administration, dose, and individual metabolic differences.

Result of Action

As a potential 5-ht2a receptor agonist, it could lead to increased neuronal firing and release of various neurotransmitters . This could result in a range of effects, from changes in mood and perception to more severe neurological effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-Iodo-2-methoxyphenyl)methanamine in laboratory experiments include its low cost, its availability, and its high reactivity. Additionally, it is relatively easy to handle and store. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is highly reactive and can cause unwanted side reactions. Additionally, it can be toxic if not handled properly.

Orientations Futures

There are many potential future directions for research related to 5-Iodo-2-methoxyphenyl)methanamine. These include investigating the compound’s potential as a therapeutic agent, studying its mechanism of action at a molecular level, exploring its potential as a catalyst for organic reactions, and evaluating its potential as a synthetic building block. Additionally, further research could be conducted to examine the compound’s toxicity and to explore its potential uses in other applications.

Analyse Biochimique

Biochemical Properties

(5-Iodo-2-methoxyphenyl)methanamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with serotonin receptors, specifically the 5-HT2A receptor, which is a key player in neurotransmission and signal transduction The binding of (5-Iodo-2-methoxyphenyl)methanamine to this receptor can modulate the receptor’s activity, leading to changes in downstream signaling pathways

Cellular Effects

The effects of (5-Iodo-2-methoxyphenyl)methanamine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways by acting as an agonist at serotonin receptors . This interaction can lead to alterations in gene expression and cellular metabolism, potentially affecting neurotransmitter release and synaptic plasticity. In non-neuronal cells, (5-Iodo-2-methoxyphenyl)methanamine may impact cellular functions such as proliferation and apoptosis, although specific studies are limited.

Molecular Mechanism

At the molecular level, (5-Iodo-2-methoxyphenyl)methanamine exerts its effects primarily through binding interactions with biomolecules. Its binding to the 5-HT2A receptor involves specific interactions with amino acid residues in the receptor’s binding pocket . This binding can induce conformational changes in the receptor, leading to the activation or inhibition of downstream signaling pathways. Additionally, (5-Iodo-2-methoxyphenyl)methanamine may act as an inhibitor or activator of certain enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Iodo-2-methoxyphenyl)methanamine can vary over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH Over time, (5-Iodo-2-methoxyphenyl)methanamine may undergo degradation, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of (5-Iodo-2-methoxyphenyl)methanamine in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems and improving cognitive function . At higher doses, (5-Iodo-2-methoxyphenyl)methanamine can induce toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and physiological responses.

Metabolic Pathways

(5-Iodo-2-methoxyphenyl)methanamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that can be further processed by the body. The interaction of (5-Iodo-2-methoxyphenyl)methanamine with these enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, (5-Iodo-2-methoxyphenyl)methanamine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of (5-Iodo-2-methoxyphenyl)methanamine can impact its biochemical activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of (5-Iodo-2-methoxyphenyl)methanamine is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of (5-Iodo-2-methoxyphenyl)methanamine within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

(5-iodo-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVHZZTWPMSZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652234 | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

793695-89-3 | |

| Record name | 5-Iodo-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793695-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodo-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)

![4-[(Hexyloxy)methyl]aniline](/img/structure/B1386542.png)

![5-[(2,3-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1386550.png)